BenchChemオンラインストアへようこそ!

1-(4-(Methylsulfonyl)phenyl)-3-phenylurea

COX-2 inhibition enzyme assay diarylurea SAR

1-(4-(Methylsulfonyl)phenyl)-3-phenylurea (CAS 1018992-22-7) is a 1,3-diarylurea derivative featuring a methylsulfonyl pharmacophore at the para-position of the N-1 phenyl ring and an unsubstituted phenyl ring at the N-3 position. Documented as a dual cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitor , this compound constitutes the unsubstituted parent scaffold in a series of 1,3-diarylureas evaluated for selective COX-2 inhibition.

Molecular Formula C14H14N2O3S
Molecular Weight 290.34 g/mol
Cat. No. B10839458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(Methylsulfonyl)phenyl)-3-phenylurea
Molecular FormulaC14H14N2O3S
Molecular Weight290.34 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2
InChIInChI=1S/C14H14N2O3S/c1-20(18,19)13-9-7-12(8-10-13)16-14(17)15-11-5-3-2-4-6-11/h2-10H,1H3,(H2,15,16,17)
InChIKeyBNCVKEKVEUVIPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-(Methylsulfonyl)phenyl)-3-phenylurea: Baseline COX-2/COX-1 Inhibitor Profile and Procurement Rationale


1-(4-(Methylsulfonyl)phenyl)-3-phenylurea (CAS 1018992-22-7) is a 1,3-diarylurea derivative featuring a methylsulfonyl pharmacophore at the para-position of the N-1 phenyl ring and an unsubstituted phenyl ring at the N-3 position [1]. Documented as a dual cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitor [2], this compound constitutes the unsubstituted parent scaffold in a series of 1,3-diarylureas evaluated for selective COX-2 inhibition [1]. Its quantitative COX isozyme inhibition profile has been established via chemiluminescent enzyme assays using ovine COX-1 and COX-2 [3], making it a well-characterized SAR reference point among methylsulfonyl-containing diarylurea derivatives.

Why Generic Substitution Fails for 1-(4-(Methylsulfonyl)phenyl)-3-phenylurea: SAR-Driven Selection Criteria


Within the 1,3-diarylurea class bearing the 4-methylsulfonyl pharmacophore, subtle modifications to the N-3 phenyl substituent drive large quantitative shifts in both potency and selectivity [1]. The unsubstituted phenyl derivative (target compound) yields a COX-2 IC₅₀ of 170 nM and a selectivity index (SI) of ~54, while the 4-methoxy analog (4e) achieves 110 nM and SI=203.6—representing a ~3.8-fold improvement in selectivity with only a ~1.5-fold gain in potency [2][3]. These non-linear SAR relationships preclude generic substitution: a researcher cannot assume that any methylsulfonylphenyl urea will deliver equivalent target engagement. The specific substituent at N-3 governs not only enzyme inhibition but also potential off-target profiles, making informed compound selection based on quantitative comparator data essential for reproducible experimental outcomes [1].

Quantitative Differentiation Evidence for 1-(4-(Methylsulfonyl)phenyl)-3-phenylurea vs. Closest Analogs


COX-2 Inhibitory Potency: Unsubstituted Phenyl vs. 4-Methoxy Analog (4e) and Celecoxib

The target compound inhibits ovine COX-2 with IC₅₀ = 170 nM [1], compared to the 4-methoxy analog 1-(4-methylsulfonylphenyl)-3-(4-methoxyphenyl)urea (4e) at IC₅₀ = 110 nM and celecoxib at IC₅₀ = 60 nM [2]. The unsubstituted phenyl compound is approximately 1.5-fold less potent than 4e and 2.8-fold less potent than celecoxib, establishing it as a moderately potent COX-2 inhibitor suitable for applications where maximal inhibition is not required or where a broader inhibition window is desired.

COX-2 inhibition enzyme assay diarylurea SAR inflammation

COX-2 Selectivity Index: Balanced Dual Inhibition vs. Highly Selective Analogs

The target compound exhibits a COX-2 selectivity index (SI = COX-1 IC₅₀ / COX-2 IC₅₀) of 54.1, derived from COX-1 IC₅₀ = 9,200 nM and COX-2 IC₅₀ = 170 nM [1]. In contrast, the 4-methoxy analog (4e) achieves SI = 203.6, and celecoxib reaches SI = 405 [2]. The ~3.8-fold lower selectivity index of the target compound reflects its more balanced COX-1/COX-2 inhibition profile, confirmed by DrugMap classification as a dual COX-1/COX-2 inhibitor [3]. This distinguishes it from highly COX-2-selective analogs where COX-1 is largely spared at therapeutic concentrations.

COX-2 selectivity COX-1 sparing selectivity index gastrointestinal safety

Unsubstituted N-3 Phenyl Scaffold as Definitive SAR Baseline for Diarylurea COX-2 Inhibitor Optimization

The target compound serves as the unsubstituted parent (R = H) in the Zarghi et al. 1,3-diarylurea series, against which all N-3 substituted analogs (4-F, 4-Cl, 4-Me, 4-OMe) were benchmarked [1]. Its COX-2 IC₅₀ of 170 nM and SI of 54.1 provide the reference baseline from which the quantitative impact of each para-substituent can be calculated. For example, 4-OMe substitution (compound 4e) yields a 1.5-fold potency improvement and 3.8-fold selectivity gain [2]. No other compound in the published series provides this unmodified scaffold reference point—all other compounds carry additional substituents that confound direct attribution of activity contributions to the N-3 position.

structure-activity relationship medicinal chemistry lead optimization pharmacophore

Contrasting Biological Profile: COX Inhibition vs. Sulfonylurea NADH Oxidase Inactivity

The structurally related sulfonylurea analog N-(4-methylphenylsulfonyl)-N′-(phenyl)urea (LY181985) was demonstrated to be completely inactive in inhibiting NADH oxidase activity in HeLa cell plasma membranes, in contrast to the potent antitumor sulfonylurea LY181984 (N-(4-methylphenylsulfonyl)-N′-(4-chlorophenyl)urea) which inhibited NADH oxidase with EC₅₀ ≈ 30 nM [1][2]. While the target compound is a urea (not sulfonylurea), this class-level evidence indicates that the unsubstituted phenyl terminus within this chemotype is associated with the absence of NADH oxidase-related cytotoxicity, reinforcing that its biological activity is confined to the COX-1/COX-2 enzyme system. This contrasts with chlorophenyl-sulfonylurea analogs where NADH oxidase inhibition contributes an orthogonal cytotoxic mechanism.

target selectivity NADH oxidase sulfonylurea antitumor mechanistic profiling

Optimal Application Scenarios for 1-(4-(Methylsulfonyl)phenyl)-3-phenylurea Based on Quantitative Differentiation Evidence


SAR Reference Compound for Diarylurea COX-2 Inhibitor Lead Optimization Programs

Medicinal chemistry teams synthesizing novel 1,3-diarylurea COX-2 inhibitors require the unsubstituted N-3 phenyl parent compound as the essential SAR baseline. The target compound's COX-2 IC₅₀ of 170 nM and SI of 54.1 provide the quantitative 'zero substituent' reference point against which the impact of any new N-3 modification can be measured, enabling unambiguous attribution of potency and selectivity changes to specific substituent effects [1]. This is critical for rational lead optimization, as demonstrated by the Zarghi et al. series where 4-OMe substitution shifted SI by +149.5 points [2].

Experimental Models Requiring Balanced COX-1/COX-2 Dual Pathway Modulation

Unlike highly selective COX-2 inhibitors (celecoxib, SI = 405; 4e, SI = 203.6) that spare COX-1, the target compound's balanced dual inhibition profile (SI = 54.1) [1] makes it suitable for in vitro and ex vivo models where constitutive COX-1-derived prostaglandins contribute to the physiological or pathological readout. Applications include studies of gastric mucosal defense, platelet function, and inflammatory resolution pathways where both COX isoforms are mechanistically relevant [2].

Negative Control for NADH Oxidase-Mediated Cytotoxicity in Sulfonylurea Chemotype Studies

Researchers investigating antitumor sulfonylureas require structurally matched inactive controls. The unsubstituted phenyl urea/sulfonylurea chemotype (target compound and its sulfonylurea analog LY181985) has been rigorously demonstrated to lack NADH oxidase inhibitory activity [1], in contrast to the potent 4-chlorophenyl analog LY181984 (EC₅₀ ≈ 30 nM) [2]. This compound can serve as a scaffold-matched negative control in mechanistic studies interrogating the role of NADH oxidase inhibition in sulfonylurea-mediated growth suppression.

Dose-Response Calibration Standard for Moderate-Affinity COX-2 Ligand Screening Assays

With a well-characterized COX-2 IC₅₀ of 170 nM [1], the target compound occupies a useful intermediate affinity range for calibrating medium-throughput COX-2 enzymatic or cell-based screening assays. Its moderate potency avoids the hook effect and solubility limitations sometimes encountered with sub-100 nM inhibitors at high screening concentrations, while providing sufficient signal window for robust Z′-factor calculations in 384-well formats.

Quote Request

Request a Quote for 1-(4-(Methylsulfonyl)phenyl)-3-phenylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.